

Technical Support Center: FR139317 Purity and Quality Assessment

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Compound of Interest

Compound Name: FR139317

Cat. No.: B1674005

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This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the purity and quality of **FR139317**, a selective endothelin A (ETA) receptor antagonist. The information is presented in a question-and-answer format, including troubleshooting guides and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is **FR139317** and what are its key properties?

FR139317 is a potent and highly selective antagonist of the endothelin A (ETA) receptor.^{[1][2]} It is a peptide-like molecule with the following properties:

Property	Value
Molecular Formula	C ₃₃ H ₄₄ N ₆ O ₅
Molecular Weight	604.74 g/mol
Appearance	White to off-white solid
Solubility	Soluble in DMSO and methanol

Q2: What are the expected purity specifications for a research-grade batch of **FR139317**?

For research applications, a purity of ≥95% as determined by HPLC is generally recommended. However, for more sensitive assays, a purity of ≥98% is preferable. The net peptide content,

which accounts for the presence of counter-ions (e.g., trifluoroacetate from purification) and water, is also a critical parameter and should be determined for accurate quantification.[\[3\]](#)[\[4\]](#)

Q3: What are the common impurities that might be present in a synthesis of **FR139317**?

As a peptide-like molecule, **FR139317** is susceptible to impurities arising from its synthesis, which is often a multi-step process. Common impurities include:

- Deletion sequences: Peptides lacking one or more amino acid residues.
- Truncated sequences: Incomplete peptide chains.
- Side-chain protecting group adducts: Residual protecting groups that were not successfully removed.
- Diastereomers: Racemization of chiral centers during synthesis.
- Oxidation products: Particularly of sensitive residues.
- Residual solvents and reagents: From the synthesis and purification process.[\[3\]](#)[\[5\]](#)

Q4: Which analytical techniques are recommended for assessing the purity and quality of **FR139317**?

A combination of chromatographic and spectroscopic techniques is essential for a comprehensive assessment:

- High-Performance Liquid Chromatography (HPLC): To determine purity and quantify impurities.
- Mass Spectrometry (MS): To confirm the molecular weight of the main component and to identify impurities.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify structural isomers.

Troubleshooting Guides

HPLC Analysis Troubleshooting

Issue	Possible Cause(s)	Recommended Solution(s)
Peak Tailing	<ul style="list-style-type: none">- Interaction of the basic nitrogen atoms in FR139317 with acidic silanols on the HPLC column.- Column overload.- Inappropriate mobile phase pH.	<ul style="list-style-type: none">- Use a high-purity, end-capped C18 column.- Add a competing base like triethylamine (TEA) to the mobile phase (0.1% v/v).- Reduce the injection volume or sample concentration.- Adjust the mobile phase pH to be 2-3 units below the pKa of the basic groups.
Poor Resolution	<ul style="list-style-type: none">- Inappropriate mobile phase composition.- Gradient is too steep.- Column aging.	<ul style="list-style-type: none">- Optimize the organic solvent (acetonitrile or methanol) percentage.- Employ a shallower gradient.- Replace the column.
Ghost Peaks	<ul style="list-style-type: none">- Contaminants in the mobile phase or injection solvent.- Carryover from a previous injection.	<ul style="list-style-type: none">- Use high-purity solvents and freshly prepared mobile phase.- Inject a blank solvent run to identify the source of the ghost peak.- Implement a needle wash step in the autosampler method.
Drifting Retention Times	<ul style="list-style-type: none">- Inadequate column equilibration.- Changes in mobile phase composition.- Temperature fluctuations.	<ul style="list-style-type: none">- Ensure the column is equilibrated with at least 10-15 column volumes of the initial mobile phase.- Prepare fresh mobile phase daily.- Use a column oven to maintain a constant temperature.

Mass Spectrometry Analysis Troubleshooting

Issue	Possible Cause(s)	Recommended Solution(s)
Poor Ionization	- Inappropriate ionization source or settings.- Sample suppression by salts or other non-volatile components.	- Use electrospray ionization (ESI) in positive ion mode.- Optimize source parameters (e.g., capillary voltage, gas flow).- Ensure the sample is desalted prior to infusion if necessary.
Complex Spectra	- Presence of multiple adducts (e.g., Na ⁺ , K ⁺).- In-source fragmentation.	- Use a mobile phase with a volatile acid like formic acid to promote protonation ([M+H] ⁺).- Reduce the fragmentor voltage or cone voltage.
Difficulty in Fragmenting the Molecule	- Insufficient collision energy in MS/MS experiments.	- Optimize the collision-induced dissociation (CID) energy to obtain informative fragment ions.

NMR Spectroscopy Troubleshooting

Issue	Possible Cause(s)	Recommended Solution(s)
Broad Peaks	- Sample aggregation.- Presence of paramagnetic impurities.	- Use a deuterated solvent in which FR139317 is highly soluble (e.g., DMSO-d ₆).- Filter the sample before analysis.
Poor Signal-to-Noise Ratio	- Insufficient sample concentration.- Incorrect acquisition parameters.	- Use a more concentrated sample if possible.- Increase the number of scans.
Complex Aromatic Region	- Overlapping signals from the multiple aromatic rings in FR139317.	- Acquire a 2D NMR experiment (e.g., ¹ H- ¹³ C HSQC) to resolve overlapping proton signals based on the chemical shifts of the attached carbons.

Experimental Protocols

Purity Assessment by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

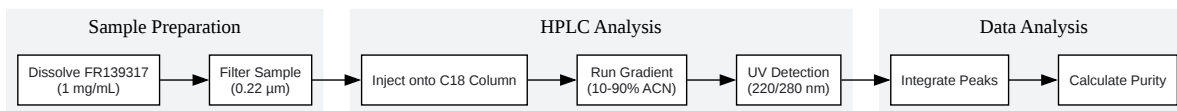
This protocol provides a starting point for developing a robust HPLC method for **FR139317**.

Methodology:

Parameter	Recommended Condition
Column	C18, 4.6 x 150 mm, 3.5 µm particle size
Mobile Phase A	0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B	0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient	10% to 90% B over 20 minutes
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Detection Wavelength	220 nm and 280 nm
Injection Volume	10 µL
Sample Preparation	Dissolve FR139317 in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.

Data Analysis:

The purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.



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*HPLC Purity Analysis Workflow for **FR139317**.*

Molecular Weight Confirmation by Mass Spectrometry (MS)

This protocol outlines a general procedure for confirming the molecular weight of **FR139317**.

Methodology:

Parameter	Recommended Condition
Mass Spectrometer	Electrospray Ionization Time-of-Flight (ESI-TOF) or Quadrupole-Time-of-Flight (Q-TOF)
Ionization Mode	Positive
Scan Range	m/z 100-1000
Capillary Voltage	3.5 kV
Fragmentor Voltage	150 V
Drying Gas Flow	10 L/min
Drying Gas Temperature	325 °C
Sample Infusion	Infuse a 10 µg/mL solution of FR139317 in 50% acetonitrile with 0.1% formic acid at a flow rate of 5 µL/min.

Data Analysis:

The expected monoisotopic mass for the protonated molecule $[M+H]^+$ of **FR139317** ($C_{33}H_{45}N_6O_5^+$) is approximately 605.3455 Da. The observed mass should be within 5 ppm of the theoretical mass.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol provides general parameters for acquiring 1H and ^{13}C NMR spectra for structural confirmation.

Methodology:

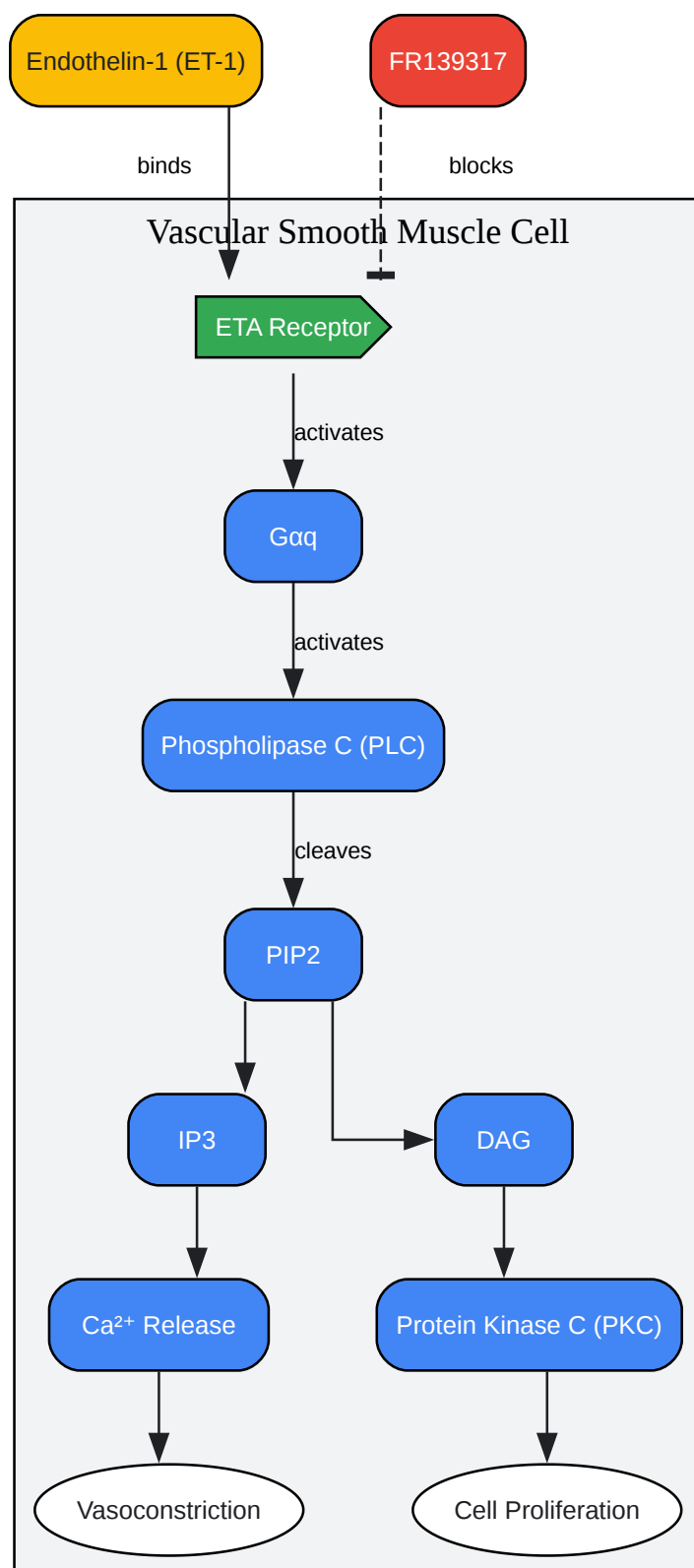
Parameter	Recommended Condition
Spectrometer	400 MHz or higher
Solvent	DMSO- d_6
Sample Concentration	5-10 mg in 0.6 mL of solvent
1H NMR Acquisition	- 16-32 scans- 2-second relaxation delay
^{13}C NMR Acquisition	- 1024-2048 scans- 2-second relaxation delay

Data Analysis:

The acquired spectra should be compared with the expected chemical shifts and coupling patterns for the structure of **FR139317**. 2D NMR experiments such as COSY, HSQC, and HMBC can be used for complete resonance assignment and further structural verification.

Signaling Pathway

FR139317 is a selective antagonist of the Endothelin A (ETA) receptor, which is a G-protein coupled receptor (GPCR). The binding of endothelin-1 (ET-1) to the ETA receptor on vascular smooth muscle cells initiates a signaling cascade that leads to vasoconstriction and cell proliferation. **FR139317** blocks this interaction, thereby inhibiting these downstream effects.[\[6\]](#)
[\[7\]](#)[\[8\]](#)



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Simplified Endothelin A Receptor Signaling Pathway.

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